2-Methylisoquinoline-1,3(2H,4H)-dione

Catalog No.
S707715
CAS No.
4494-53-5
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylisoquinoline-1,3(2H,4H)-dione

CAS Number

4494-53-5

Product Name

2-Methylisoquinoline-1,3(2H,4H)-dione

IUPAC Name

2-methyl-4H-isoquinoline-1,3-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3

InChI Key

JNMUQWIITYQZSA-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=CC=CC=C2C1=O

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C1=O
  • Organic Synthesis

    The presence of the isoquinoline core structure suggests potential applications in the synthesis of more complex molecules. Isoquinolines are a prevalent scaffold in many natural products and pharmaceuticals []. 2-Methylisoquinoline-1,3(2H,4H)-dione could potentially serve as a building block or intermediate in the synthesis of these compounds.

  • Medicinal Chemistry

    Many isoquinoline derivatives exhibit various biological activities []. 2-Methylisoquinoline-1,3(2H,4H)-dione might be of interest for researchers due to its structural similarity to known bioactive molecules. Further research would be necessary to determine its specific biological properties.

2-Methylisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by its isoquinoline structure and the presence of two carbonyl groups in a dione form. Its molecular formula is C10H9N1O2C_{10}H_{9}N_{1}O_{2}, and it features two asymmetric carbon atoms, contributing to its stereochemical complexity. This compound is notable for its potential biological activities and chemical reactivity, particularly in medicinal chemistry.

Currently, there is no extensive research on the specific mechanism of action of MIQ itself. However, its potential lies in its structural similarity to known bioactive molecules, particularly isoquinoline derivatives, which exhibit a wide range of biological activities []. Further investigations are needed to elucidate the specific mechanisms by which MIQ might interact with biological systems.

Limited information exists regarding the specific hazards associated with MIQ. As a general precaution for handling organic compounds, it is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when working with MIQ.

Future Research Directions

MIQ holds promise for further exploration in several areas:

  • Drug Discovery: Derivatives of MIQ can be synthesized and evaluated for potential antiviral or antitumor activities based on the success of similar isoquinoline-based drugs [].
  • Material Science: MIQ's structure might be suitable for incorporating into novel functional materials.
  • Synthetic Strategies: Developing new and efficient synthetic routes for MIQ and its derivatives can facilitate further research and applications.

  • Oxidation: The compound can be oxidized to produce isoquinoline-1,3,4(2H)-triones, which are oxygen-rich derivatives.
  • Reduction: Reduction processes can yield dihydroisoquinoline derivatives.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include air or oxygen in the presence of catalysts.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution outcome .

Major Products Formed

  • From Oxidation: Isoquinoline-1,3,4(2H)-triones.
  • From Reduction: Dihydroisoquinoline derivatives.
  • From Substitution: Substituted isoquinoline derivatives with diverse functional groups.

Research indicates that derivatives of 2-Methylisoquinoline-1,3(2H,4H)-dione exhibit significant biological activities. Notably, they have been identified as inhibitors of HIV-1 integrase and ribonuclease H functions of HIV-1 reverse transcriptase. These compounds show promise in antiviral therapy due to their ability to interfere with viral replication processes .

Additionally, isoquinoline derivatives have been found to possess anti-inflammatory and anticancer properties. Studies have shown that they can act as potent inhibitors of caspase-3, a key enzyme in the apoptotic pathway, suggesting potential applications in cancer treatment .

The synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione can be achieved through various methods:

  • Cascade Alkylarylation: This common approach involves the reaction of substituted N-allylbenzamides. The process includes a sequence of alkylation followed by intramolecular cyclization to form the desired isoquinoline dione.
  • Oxidative Cross-Coupling: A more recent method involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This reaction generates the dione derivatives under mild conditions without the need for metal catalysts or organic solvents .
  • Photo-induced Reactions: The compound can also be synthesized via photo-induced reactions involving thiazoles and carbonyl compounds .

2-Methylisoquinoline-1,3(2H,4H)-dione has several applications:

  • Pharmaceuticals: Its derivatives are explored for their antiviral properties and potential use in treating HIV infections.
  • Agriculture: Certain isoquinoline derivatives have been identified as fast-acting herbicides that induce desiccation symptoms in plants .
  • Chemical Research: It serves as a synthetic precursor for various naturally occurring alkaloids and other bioactive compounds.

Interaction studies have demonstrated that 2-Methylisoquinoline-1,3(2H,4H)-dione can engage in various intermolecular interactions that influence its crystal structure and biological activity. For instance, substituents at specific positions on the isoquinoline core affect crystal packing and intermolecular interactions significantly. Such interactions include hydrogen bonding patterns that stabilize molecular arrangements .

Several compounds share structural similarities with 2-Methylisoquinoline-1,3(2H,4H)-dione:

Compound NameStructural FeaturesUnique Characteristics
Isoquinoline-1,3,4(2H)-trioneOxidized derivative with additional carbonyl groupsEnhanced reactivity due to increased oxygen content
DihydroisoquinolineReduced form with different chemical propertiesLower reactivity compared to the dione form
Substituted IsoquinolinesVarious functional groups attachedDiverse biological activities depending on substituents

Uniqueness

The uniqueness of 2-Methylisoquinoline-1,3(2H,4H)-dione lies in its specific substitution pattern and the presence of the dione functional group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives .

XLogP3

0.8

Other CAS

4494-53-5

Wikipedia

2-Methylisoquinoline-1,3(2H,4H)-dione

Dates

Modify: 2023-08-15

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